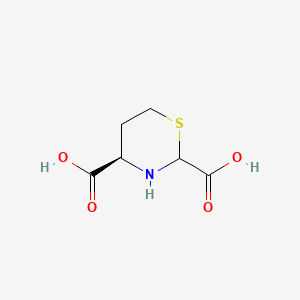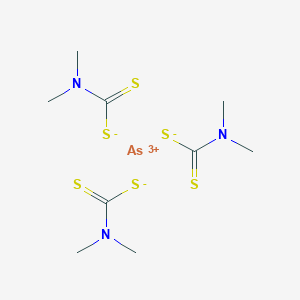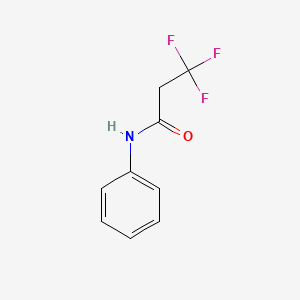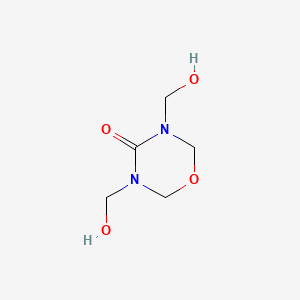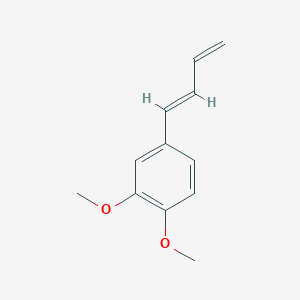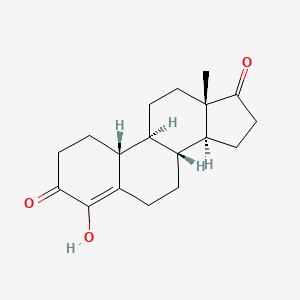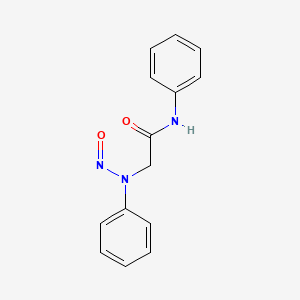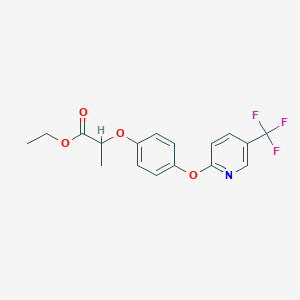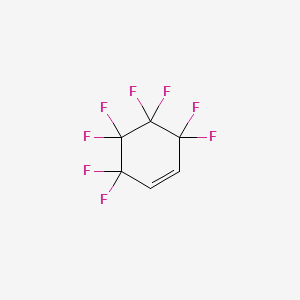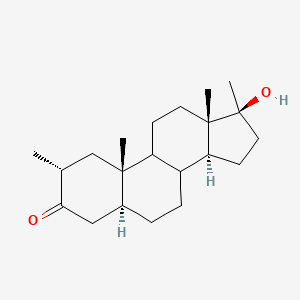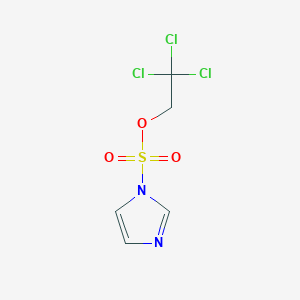
2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethoxysulfuryl imidazole is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a trichloroethoxy group attached to a sulfuryl imidazole core, making it a valuable intermediate in organic synthesis and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloroethoxysulfuryl imidazole typically involves the reaction of trichloroethanol with sulfuryl chloride, followed by the introduction of an imidazole ring. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), with the reaction being conducted at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of 2,2,2-trichloroethoxysulfuryl imidazole is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high-quality output .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloroethoxysulfuryl imidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazole ring can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions include substituted imidazoles, oxidized sulfuryl derivatives, and reduced trichloroethoxy compounds .
Scientific Research Applications
2,2,2-Trichloroethoxysulfuryl imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a tool in drug discovery.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethoxysulfuryl imidazole involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can modify biomolecules, such as proteins and nucleic acids, through covalent bonding. The compound’s ability to form stable adducts with these biomolecules makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
2,2,2-Trichloroethyl Sulfate: Similar in structure but lacks the imidazole ring.
Sulfuryl Imidazole: Contains the sulfuryl and imidazole groups but without the trichloroethoxy moiety.
Trichloroethanol: Shares the trichloroethoxy group but does not have the sulfuryl or imidazole components.
Uniqueness: 2,2,2-Trichloroethoxysulfuryl imidazole is unique due to its combination of the trichloroethoxy group with the sulfuryl imidazole core. This unique structure imparts specific reactivity and stability, making it a versatile compound in various chemical and biochemical applications .
Properties
Molecular Formula |
C5H5Cl3N2O3S |
|---|---|
Molecular Weight |
279.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl imidazole-1-sulfonate |
InChI |
InChI=1S/C5H5Cl3N2O3S/c6-5(7,8)3-13-14(11,12)10-2-1-9-4-10/h1-2,4H,3H2 |
InChI Key |
HHDXULYMEZUPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


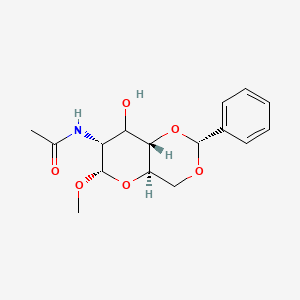
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
